molecular formula C11H12N4OS B2591725 5,6-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415584-95-9

5,6-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2591725
CAS No.: 2415584-95-9
M. Wt: 248.3
InChI Key: RVHFFVHFUQPAHW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both a thiazole and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 5-methyl-1,3-thiazole-2-amine with 5,6-dimethylpyrimidine-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in scaling up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

5,6-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3-thiazole-2-amine: A precursor in the synthesis of the target compound.

    5,6-Dimethylpyrimidine-4-carboxylic acid: Another precursor used in the synthesis.

    Thiazole derivatives: Compounds with similar thiazole rings that exhibit various biological activities.

Uniqueness

5,6-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is unique due to the specific combination of the thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

5,6-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-6-4-12-11(17-6)15-10(16)9-7(2)8(3)13-5-14-9/h4-5H,1-3H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHFFVHFUQPAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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